![molecular formula C6H8O2 B14239065 3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)- CAS No. 208344-94-9](/img/structure/B14239065.png)
3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxabicyclo[310]hexan-2-one, 6-methyl-, (1R,5S,6R)- is a bicyclic organic compound with a unique structure that includes an oxygen atom in the ring This compound is known for its high ring strain, which makes it a valuable intermediate in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)- can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of efficient synthetic routes that can be scaled up for industrial applications. The high ring strain and unique structure of this compound make it a valuable target for industrial synthesis, particularly in the production of bioactive compounds and pharmaceuticals.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield various reduced forms. Substitution reactions can result in a wide range of substituted derivatives.
Applications De Recherche Scientifique
3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)- has several scientific research applications, including:
Biology: The compound’s unique structure and reactivity make it a valuable tool for studying biological processes and developing new bioactive compounds.
Industry: The compound’s high ring strain and reactivity make it useful in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)- involves its interaction with specific molecular targets and pathways. The compound’s high ring strain and unique structure allow it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. The exact molecular targets and pathways involved depend on the specific application and the reactions being studied.
Comparaison Avec Des Composés Similaires
3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)- can be compared with other similar compounds, such as:
8-Oxabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with different ring sizes and substituents.
11-Oxatricyclo[5.3.1.0]undecane:
The uniqueness of 3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)- lies in its specific ring structure and the presence of an oxygen atom in the ring, which imparts unique reactivity and makes it a valuable intermediate in various chemical reactions.
Propriétés
Numéro CAS |
208344-94-9 |
|---|---|
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
(1R,5S,6R)-6-methyl-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C6H8O2/c1-3-4-2-8-6(7)5(3)4/h3-5H,2H2,1H3/t3-,4+,5-/m1/s1 |
Clé InChI |
ODZSNSOKRZBPDY-MROZADKFSA-N |
SMILES isomérique |
C[C@@H]1[C@H]2[C@@H]1C(=O)OC2 |
SMILES canonique |
CC1C2C1C(=O)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


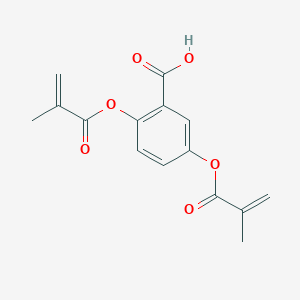

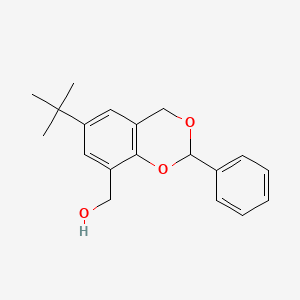
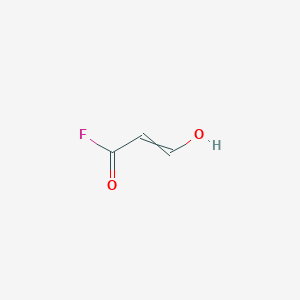
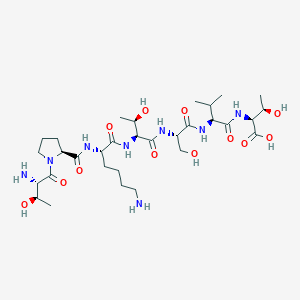
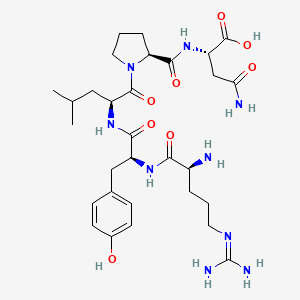
![3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14239014.png)
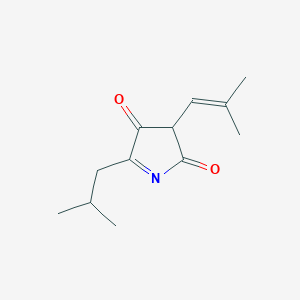
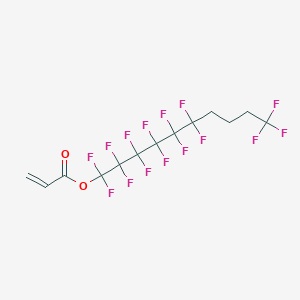
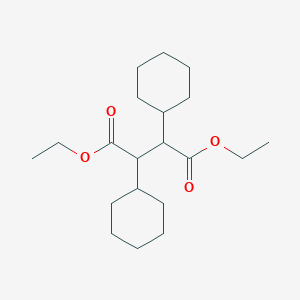
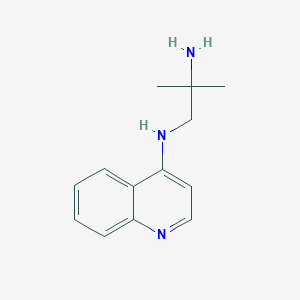
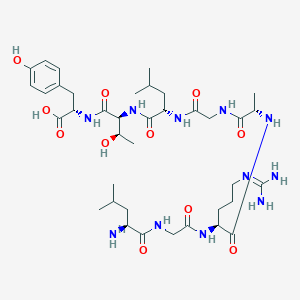

![5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine](/img/structure/B14239066.png)
